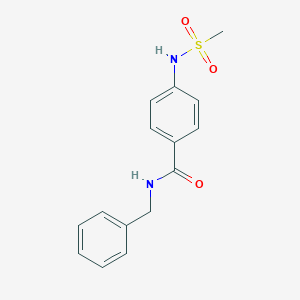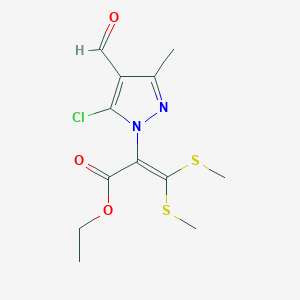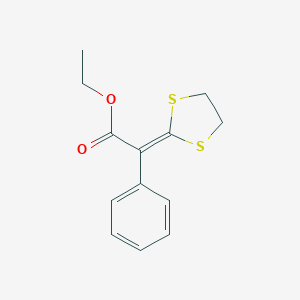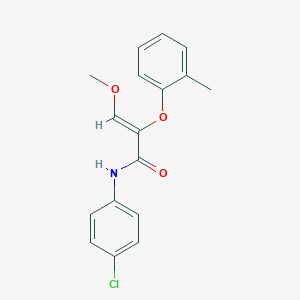
N-benzyl-4-(methanesulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(methanesulfonamido)benzamide is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.36414 g/mol . This compound is known for its unique chemical structure, which includes a benzyl group, a methylsulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of N-benzyl-4-(methanesulfonamido)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and eco-friendly method . This method offers advantages such as low reaction times, high yields, and the use of a reusable catalyst.
Analyse Chemischer Reaktionen
N-benzyl-4-(methanesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or methylsulfonyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(methanesulfonamido)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of N-benzyl-4-(methanesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-benzyl-4-(methanesulfonamido)benzamide can be compared with other similar compounds, such as:
N-benzyl-N-methyl-4-[(methylsulfonyl)amino]benzamide: This compound has an additional methyl group on the nitrogen atom, which may alter its chemical and biological properties.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound contains a thiazole ring, which can significantly impact its reactivity and applications.
Eigenschaften
Molekularformel |
C15H16N2O3S |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N-benzyl-4-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C15H16N2O3S/c1-21(19,20)17-14-9-7-13(8-10-14)15(18)16-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3,(H,16,18) |
InChI-Schlüssel |
OVKAQNWMRKUUFP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305064.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305065.png)

![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)
![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)

![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)
![Ethyl3-[2-(2,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305073.png)

![Ethyl 3-[2-(2,5-dichlorophenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305079.png)
![N-(7-chloro-4-quinolinyl)-N-(3-{4-[6-(4-{3-[(7-chloro-4-quinolinyl)amino]propyl}-1-piperazinyl)hexyl]-1-piperazinyl}propyl)amine](/img/structure/B305082.png)
![7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline](/img/structure/B305083.png)
![7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline](/img/structure/B305085.png)
![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)
